molecular formula C11H12N2O2 B11774023 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Cat. No.: B11774023
M. Wt: 204.22 g/mol
InChI Key: KPRWWPQJYGHJQT-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate include:

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Ethyl 3-(1H-pyrrol-1-yl)propanoate
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for the development of novel therapeutic agents and other applications in scientific research .

Biological Activity

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific biological targets, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine moiety attached to a propanoate group, which is significant for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of TNIK (TRAF2 and NCK interacting kinase), a target involved in various signaling pathways related to cancer and inflammation. Inhibition of TNIK has been associated with reduced IL-2 secretion, which is crucial for T-cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Study Target IC50_{50} Effect Reference
In-house screeningTNIK< 1 nMPotent inhibition
Cytokine assaysIL-2 secretionConcentration-dependentInhibition observed
Cancer cell linesVarious (e.g., MDA-MB-231)VariableAntiproliferative effects noted

Case Studies

  • TNIK Inhibition : A study conducted by researchers demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit high inhibition on TNIK with IC50_{50} values lower than 1 nM. This suggests strong potential for therapeutic applications in diseases where TNIK plays a pivotal role, such as certain cancers and autoimmune disorders .
  • IL-2 Secretion Inhibition : Another investigation highlighted the concentration-dependent characteristics of IL-2 inhibition by this compound. This finding is particularly relevant for immunological applications where modulation of T-cell activity is desired .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit cell growth provides a promising avenue for further research into its use as an anticancer agent .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

InChI

InChI=1S/C11H12N2O2/c1-15-10(14)5-4-9-7-8-3-2-6-12-11(8)13-9/h2-3,6-7H,4-5H2,1H3,(H,12,13)

InChI Key

KPRWWPQJYGHJQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

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